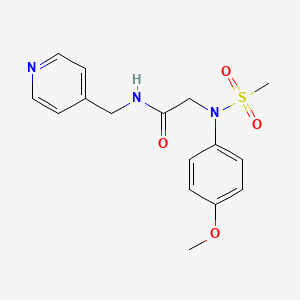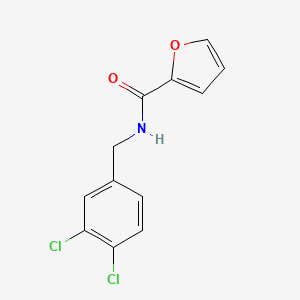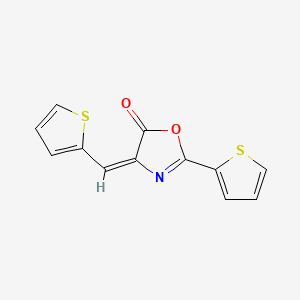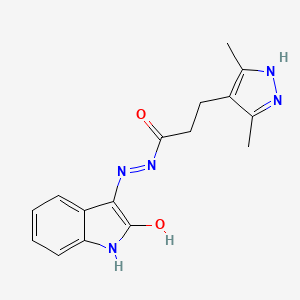![molecular formula C19H22N2O2 B5797772 4-[4-(5-propyl-2-pyridinyl)benzoyl]morpholine](/img/structure/B5797772.png)
4-[4-(5-propyl-2-pyridinyl)benzoyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(5-propyl-2-pyridinyl)benzoyl]morpholine is a chemical compound that belongs to the class of benzoylmorpholine derivatives. It has been studied for its potential use in various scientific research applications, primarily in the field of medicinal chemistry.
Wirkmechanismus
The exact mechanism of action of 4-[4-(5-propyl-2-pyridinyl)benzoyl]morpholine is not fully understood, but it is believed to work by binding to specific proteins in the body and altering their function. It has been shown to inhibit the activity of certain enzymes and to modulate the activity of certain receptors in the brain.
Biochemical and Physiological Effects:
In vitro studies have shown that 4-[4-(5-propyl-2-pyridinyl)benzoyl]morpholine can inhibit the growth of cancer cells and reduce the aggregation of beta-amyloid protein in the brain, which is associated with Alzheimer's disease. It has also been shown to improve cognitive function and reduce motor deficits in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[4-(5-propyl-2-pyridinyl)benzoyl]morpholine in lab experiments is its potential as a therapeutic agent for various diseases. It may also be useful as a tool for studying the function and regulation of certain proteins in the body. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research involving 4-[4-(5-propyl-2-pyridinyl)benzoyl]morpholine. One area of interest is its potential use in combination with other drugs for the treatment of cancer or neurodegenerative diseases. Another area of interest is studying the effects of 4-[4-(5-propyl-2-pyridinyl)benzoyl]morpholine on specific proteins in the body to gain a better understanding of its mechanism of action. Additionally, further studies may be needed to determine the safety and efficacy of 4-[4-(5-propyl-2-pyridinyl)benzoyl]morpholine in humans.
Synthesemethoden
The synthesis of 4-[4-(5-propyl-2-pyridinyl)benzoyl]morpholine involves the reaction of 4-aminobenzophenone with 5-propyl-2-pyridinecarboxaldehyde in the presence of morpholine and acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
4-[4-(5-propyl-2-pyridinyl)benzoyl]morpholine has been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been investigated for its potential use as a tool for studying the function and regulation of certain proteins in the body.
Eigenschaften
IUPAC Name |
morpholin-4-yl-[4-(5-propylpyridin-2-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-2-3-15-4-9-18(20-14-15)16-5-7-17(8-6-16)19(22)21-10-12-23-13-11-21/h4-9,14H,2-3,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVIPLKQQHDTQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C(C=C1)C2=CC=C(C=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholin-4-yl[4-(5-propylpyridin-2-yl)phenyl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5797694.png)
![N-methyl-2-(3-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5797708.png)



![6-bromo-7-methyl-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5797725.png)

![6-chloro-4-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-2-(2-pyridinyl)quinoline](/img/structure/B5797731.png)

![methyl (2-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B5797748.png)
![N'-[(2,6-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5797749.png)
![5-{[4-(2-furoylamino)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5797752.png)

![N-[3-(butyrylamino)phenyl]-3-ethoxybenzamide](/img/structure/B5797778.png)